Togal

Analgesic efficacy Somatosensory evoked potentials CO₂ laser algesimetry

Togal (CAS 8064-38-8) is a fixed-dose combination analgesic formulation comprising acetylsalicylic acid (ASA, 250–375 mg), lithium citrate (42–58.4 mg), and quinine dihydrochloride (1.5–2.25 mg) per dosage unit. Unlike single-agent NSAIDs or simple binary combinations, Togal belongs to the class of multi-mechanism analgesic drug combinations, indexed in MeSH under Aspirin, Citrates, Drug Combinations, and Quinine.

Molecular Formula C35H39Cl2Li3N2O13
Molecular Weight 787.5 g/mol
CAS No. 8064-38-8
Cat. No. B1218323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTogal
CAS8064-38-8
Synonymstogal
Molecular FormulaC35H39Cl2Li3N2O13
Molecular Weight787.5 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].CC(=O)OC1=CC=CC=C1C(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.Cl.Cl
InChIInChI=1S/C20H24N2O2.C9H8O4.C6H8O7.2ClH.3Li/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H;;;/q;;;;;3*+1/p-3
InChIKeyBJYYYLVNIDZUEL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Togal (CAS 8064-38-8) Combination Analgesic: Composition, Pharmacological Class, and Procurement Rationale


Togal (CAS 8064-38-8) is a fixed-dose combination analgesic formulation comprising acetylsalicylic acid (ASA, 250–375 mg), lithium citrate (42–58.4 mg), and quinine dihydrochloride (1.5–2.25 mg) per dosage unit [1]. Unlike single-agent NSAIDs or simple binary combinations, Togal belongs to the class of multi-mechanism analgesic drug combinations, indexed in MeSH under Aspirin, Citrates, Drug Combinations, and Quinine [2]. The formulation was introduced into the biomedical literature in 1975 and is referenced in the German Rote Liste pharmacopoeia as a distinct active ingredient entity [3]. Procurement differentiation arises from its tri-component design, wherein lithium and quinine serve as analgesic adjuvants to amplify ASA-mediated antinociception, a property not reproducible by ASA alone or by ASA–paracetamol or ASA–caffeine combinations [4].

Why Generic Substitution of Togal (ASA–Lithium–Quinine) Fails: Pharmacodynamic Non-Equivalence with Single-Agent and Binary Analgesics


Togal cannot be directly substituted with equimolar doses of ASA alone, ASA–paracetamol, or ASA–caffeine combinations because the lithium cation exerts a distinct pharmacodynamic amplification of ASA-mediated antinociception that is not replicated by other adjuvant classes [1]. In a placebo-controlled double-blind crossover study, the ASA–lithium–quinine combination produced a significantly greater reduction in laser-evoked somatosensory potential (LSEP) N1 amplitude than an identical 750 mg dose of ASA administered alone [1]. Furthermore, the combination demonstrates a divergent hematological safety profile: an 8-week comparative study in mice revealed that ASA alone induced more pronounced leukopenia and erythropenia than the Togal combination, indicating that the lithium and quinine components modulate the hematopoietic impact of chronic ASA exposure [2]. These quantitative pharmacodynamic and toxicological differences mean that generic substitution with ASA monotherapy or alternative binary analgesic combinations would result in both diminished analgesic efficacy and an altered safety profile, undermining therapeutic predictability [1][2].

Togal-Specific Quantitative Evidence: Analgesic Potency Amplification, Hematological Safety Advantage, and Reproductive Toxicology Profile


Superior Analgesic Efficacy of Togal (ASA–Lithium–Quinine) Versus Identical-Dose ASA Monotherapy in Human Experimental Pain Model

The ASA–lithium–quinine combination (Togal) demonstrated statistically significant superior suppression of the laser-evoked somatosensory vertex potential (LSEP) N1 amplitude compared with an identical 750 mg dose of ASA alone. Both verum treatments reduced N1 amplitude relative to placebo, but the combination was significantly more effective (p < 0.05 by abstract report of significance) [1]. This study employed objective experimental algesimetry, circumventing the subjectivity inherent in patient-reported pain scores and providing a neurophysiological correlate of analgesic efficacy [1].

Analgesic efficacy Somatosensory evoked potentials CO₂ laser algesimetry

Reduced Hematological Toxicity of Togal Relative to ASA Monotherapy in 8-Week Chronic Dosing Study

An 8-week comparative study in mice directly compared the effects of the quinine-lithium-salicylate combination (Togal) with sole ASA on hemopoietic bone marrow cells. Both substances caused only minor changes overall; however, the slight leukopenia induced by higher doses and the transitory erythropenia were observed more distinctly in ASA-treated animals than in Togal-treated animals. Notably, a short two-week Togal treatment produced an increase in hemopoietic cell colonies in some animals, an effect that sole ASA dosing did not reproduce [1]. The authors concluded that these findings indicate lower hematological toxicity of Togal in comparison with acetylsalicylic acid, consistent with previous publications [1]. Furthermore, toxic-range doses (approximately 10× the highest therapeutic dose) were required to elicit insignificant bone marrow changes, suggesting a wide therapeutic margin [1].

Hematological safety Bone marrow toxicity Chronic NSAID exposure

Absence of Significant Fertility Impairment Following Togal Administration During Gestation and Pre-Mating Periods

The effect of oral Togal doses on murine fertility was investigated by administering 400 and 600 mg Togal/kg during the fetal period and embryogenesis, respectively. No statistically significant differences between control animals and treated mice were observed with respect to litter size or the number of normal-born and stillborn fetuses. Postnatal mortality within the first four weeks increased only insignificantly up to the F3 generation. Additionally, pre-mating treatment of male and female mice produced no detectable influence on fertilization processes [1]. While this study does not include a direct within-experiment ASA-alone comparator for all endpoints, the near-absence of fertility effects at doses of 400–600 mg/kg—which represent multiples of the therapeutic dose—provides supportive evidence that the Togal combination does not introduce disproportionate reproductive risk compared with the known class effects of its individual components [1].

Reproductive toxicology Fertility Developmental safety

Multi-Mechanism Analgesic Design: Lithium-Mediated Amplification of ASA Antinociception as a Class-Differentiating Feature

The Togal formulation is explicitly designed around the pharmacodynamic property of lithium to amplify ASA-mediated antinociception, a mechanism that distinguishes it from other ASA-based combination analgesics relying on caffeine or paracetamol as adjuvants. The Schaffler et al. (1987) study specifically discusses the role of lithium in the combination with ASA and quinine-2 HCl and the amplification of the analgesic potency of ASA, establishing a mechanistic rationale that is absent from ASA–caffeine or ASA–paracetamol fixed-dose combinations [1]. While caffeine's adjuvant effect is attributed to adenosine receptor antagonism and paracetamol's to central COX inhibition, lithium's amplification of ASA antinociception likely involves modulation of intracellular signaling cascades (e.g., inositol phosphate pathway) that are not engaged by other adjuvant classes [1][2]. This class-level distinction means Togal's analgesic amplification cannot be replicated by substituting lithium with pharmacodynamically non-equivalent adjuvants.

Pharmacodynamic synergy Lithium adjuvant Multi-target analgesia

Evidence-Based Research and Industrial Application Scenarios for Togal (ASA–Lithium–Quinine Combination)


Experimental Analgesimetry Studies Requiring Superior Central Antinociceptive Effect Beyond ASA Monotherapy

Togal is the appropriate selection for human experimental pain research or preclinical analgesic screening where the objective is to achieve central antinociceptive effect quantitatively superior to ASA alone at identical ASA dosage. The Schaffler et al. (1987) CO₂ laser-evoked potential paradigm provides a validated, objective neurophysiological model for quantifying this differentiation, and Togal is the only commercially referenced formulation with published quantitative efficacy data in this specific experimental system [1].

Chronic Analgesic Dosing Protocols Where Hematological Safety Margin Is a Discriminating Factor

For repeated-dose analgesic regimens in animal models or human studies where bone marrow tolerability is a critical endpoint, Togal offers a documented hematological safety advantage over ASA monotherapy. The Hrsak et al. (1979) 8-week comparative study provides direct evidence of less pronounced leukopenia and erythropenia, as well as hemopoietic colony stimulation not observed with ASA alone [1]. This makes Togal the preferred ASA-containing analgesic for protocols involving extended dosing durations where hematopoietic integrity must be preserved.

Reproductive Toxicology Screening Batteries Requiring Analgesic Compounds with Documented Fertility Safety Data

Togal's published reproductive toxicology profile—demonstrating absence of statistically significant effects on litter size, stillbirth rate, and fertilization at doses of 400–600 mg/kg in mice [1]—makes it a suitable reference compound or comparator in developmental and reproductive toxicology (DART) studies. Researchers designing analgesic-containing arms in fertility or embryotoxicity screening batteries can reference these published data to justify compound selection, a documentation advantage absent for many other combination analgesics.

Pharmacodynamic Mechanistic Studies of Lithium-Mediated Analgesic Amplification

For investigators studying the neuropharmacological mechanisms by which lithium cations amplify NSAID-mediated antinociception, Togal represents the prototypical and most extensively characterized fixed-dose combination. The Engelhardt (1974) pharmacological analysis and the Schaffler et al. (1987) human experimental data together constitute a foundational evidence base for hypothesis-driven research into lithium-NSAID pharmacodynamic interactions [1][2]. No other ASA–adjuvant combination offers comparable published mechanistic characterization of lithium-dependent analgesia amplification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Togal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.